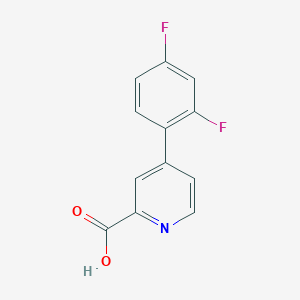

4-(2,4-Difluorophenyl)picolinic acid

Description

Properties

IUPAC Name |

4-(2,4-difluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-8-1-2-9(10(14)6-8)7-3-4-15-11(5-7)12(16)17/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDILFQLNVGMGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CC(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901238059 | |

| Record name | 4-(2,4-Difluorophenyl)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901238059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258626-21-9 | |

| Record name | 4-(2,4-Difluorophenyl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258626-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,4-Difluorophenyl)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901238059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(2,4-Difluorophenyl)picolinic acid typically involves:

- Formation of a key intermediate, such as 2-chloronicotinoyl chloride or related derivatives.

- Nucleophilic substitution with 2,4-difluoroaniline or related fluorinated anilines to introduce the 2,4-difluorophenyl moiety.

- Hydrolysis or further functional group transformations to yield the picolinic acid derivative.

This approach leverages the reactivity of pyridine carboxylic acid derivatives and the nucleophilicity of fluorinated anilines.

Specific Synthetic Route from Patent CN104402814A

A detailed method is described in patent CN104402814A, which involves two main steps:

Synthesis of 2-chloronicotinoyl chloride intermediate:

- Starting from 2-chloro-3-trichloromethylpyridine (100 mmol), refluxed in 1,2-dichloroethane with anhydrous FeCl3 catalyst for 20–30 hours.

- Water is injected gradually to facilitate the reaction, monitored by the Dean-Stark trap to remove water formed.

- After completion, the catalyst is filtered off, and the solution contains 2-chloronicotinoyl chloride.

Coupling with 2,4-difluoroaniline:

- The 2-chloronicotinoyl chloride solution is cooled to 5–20 °C.

- 2,4-Difluoroaniline (100 mmol) is added dropwise.

- A 10% sodium hydroxide aqueous solution is added slowly to maintain pH 8–9.

- The reaction proceeds at room temperature for 3–5 hours.

- After completion, water is added to dissolve inorganic salts.

- Filtration and vacuum drying yield 2-chloro-N-(2,4-difluorophenyl)nicotinamide solid.

The overall two-step yield ranges between 64% and 78%, depending on reaction conditions and scale.

This intermediate can be further converted to the corresponding picolinic acid derivative by hydrolysis or other functional group transformations as required.

Data Tables and Reaction Conditions

Research Findings and Notes

- The use of anhydrous FeCl3 as a catalyst in the first step facilitates the formation of the acid chloride intermediate with high efficiency.

- Maintaining the pH between 8 and 9 during the nucleophilic substitution step is critical to optimize yield and minimize side reactions.

- The reaction temperature control (cooling to 5–20 °C during addition) helps control the reaction rate and product purity.

- The intermediate 2-chloro-N-(2,4-difluorophenyl)nicotinamide is a key precursor that can be further converted into this compound by hydrolysis or related transformations.

- The overall synthetic strategy is robust and scalable, suitable for industrial applications.

Chemical Reactions Analysis

4-(2,4-Difluorophenyl)picolinic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2,4-Difluorophenyl)picolinic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenyl)picolinic acid involves its interaction with specific molecular targets. It can bind to zinc finger proteins, altering their structure and function. This disruption can inhibit the activity of these proteins, which are involved in various cellular processes, including viral replication and cell homeostasis . The compound’s ability to interfere with these pathways makes it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The biological and chemical properties of picolinic acid derivatives are heavily influenced by the position and nature of substituents on the phenyl ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison

Key Observations:

- Fluorine Position : The 2,4-difluoro substitution in the target compound provides a balance of steric bulk and electronic effects, whereas 2,3- or 2,5-difluoro analogs (e.g., CAS 887983-00-8) exhibit distinct electronic profiles .

- Trifluoromethyl vs.

- Methoxy Substitution : 4-(4-Methoxyphenyl)picolinic acid demonstrates how electron-donating groups alter physicochemical properties, contrasting sharply with electron-withdrawing fluorine .

Commercial and Research Relevance

- Discontinuation Trends : this compound is discontinued by suppliers like CymitQuimica, possibly due to synthesis challenges or niche applications .

- Research Applications : Fluorinated picolinic acids are pivotal in medicinal chemistry for developing kinase inhibitors or metal-chelating agents. For example, trifluoromethyl analogs show promise in targeting inflammatory pathways .

Biological Activity

4-(2,4-Difluorophenyl)picolinic acid is a derivative of picolinic acid, characterized by the presence of fluorine atoms at the 2 and 4 positions of the phenyl ring. This structural modification significantly influences its chemical behavior and biological activity. The compound has been investigated for various biological activities, including its potential as an enzyme inhibitor, antiviral agent, and its effects on cellular processes.

- Molecular Formula : C_10H_7F_2N_1O_2

- Molecular Weight : 235.19 g/mol

The presence of fluorine enhances the compound's stability and lipophilicity, making it a subject of interest in medicinal chemistry.

Enzyme Inhibition

Research indicates that this compound exhibits moderate inhibitory activity against histone deacetylases (HDACs), which are enzymes involved in gene regulation. This inhibition suggests potential applications in cancer therapy, where HDACs play a critical role in tumor progression and gene expression modulation.

Antiviral Properties

The compound has demonstrated the ability to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion. This mechanism indicates its potential as an antiviral agent, particularly in treating viral infections.

Anti-inflammatory and Anticancer Activities

Studies have suggested that this compound may possess anti-inflammatory and anticancer properties. These activities are attributed to its interactions with various biological targets, including zinc finger proteins, which play crucial roles in cellular signaling pathways.

The biological activity of this compound can be summarized as follows:

- Binding to Zinc Finger Proteins : The compound can disrupt the function of these proteins by inhibiting zinc binding, leading to altered gene expression.

- Modulation of Cellular Signaling : By interfering with cellular pathways, it may affect processes such as inflammation and cancer progression.

Study on HDAC Inhibition

A study published in "Bioorganic & Medicinal Chemistry Letters" evaluated the compound's inhibitory effects on HDAC isoforms. The findings indicated that certain isoforms were more susceptible to inhibition, suggesting that further modifications could enhance potency.

Antiviral Activity Assessment

In vitro studies assessed the antiviral properties of this compound against various enveloped viruses. The results showed a significant reduction in viral entry into host cells, highlighting its potential therapeutic applications against viral infections.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| 6-(2,4-Difluorophenyl)picolinic acid | HDAC Inhibition | Moderate activity against specific isoforms |

| 4-(2,6-Difluorophenyl)picolinic acid | Antiviral Properties | Effective in inhibiting viral entry |

| Picolinic Acid | General Enzyme Modulation | Broad range of biological activities |

Q & A

Q. What are the recommended synthetic routes for 4-(2,4-difluorophenyl)picolinic acid, and how can reaction yields be optimized?

A Suzuki-Miyaura cross-coupling reaction is a viable method, leveraging boronic acid derivatives. For example, coupling 2,4-difluorophenylboronic acid with a halogenated picolinic acid precursor (e.g., 4-bromopicolinic acid) using a palladium catalyst in a polar solvent (e.g., DMF or THF) can yield the target compound. Reaction optimization may involve adjusting catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), base (e.g., Na₂CO₃), and temperature (80–100°C). Yields exceeding 90% have been reported for analogous fluorophenyl-substituted carboxylic acids using this method . Alternative routes include condensation reactions with hydrazides and isothiocyanates, as demonstrated in triazole-thione syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C-NMR : To confirm substitution patterns and aromatic proton environments. For example, the 2,4-difluorophenyl group exhibits distinct splitting patterns due to meta/para fluorine atoms .

- IR Spectroscopy : Key peaks include C=O stretching (~1680 cm⁻¹ for the carboxylic acid) and C-F vibrations (~1200 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion (e.g., [M+H]+ at m/z 236.06 for C₁₂H₈F₂NO₂) .

- Elemental Analysis : Confirms purity and stoichiometry .

Q. How can researchers assess the solubility and stability of this compound in biological buffers?

Perform pH-dependent solubility studies using HPLC or UV-Vis spectroscopy in PBS (pH 7.4), DMEM, or simulated gastric fluid. Stability can be evaluated via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. The compound’s carboxylic acid group may enhance solubility in basic buffers, while fluorine substituents could improve metabolic stability .

Advanced Research Questions

Q. What strategies are effective for designing derivatives of this compound to enhance biological activity?

- Bioisosteric Replacement : Substitute the picolinic acid core with quinoline or pyridinecarboxylic acid moieties to modulate target binding .

- Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenyl ring to enhance electrophilic interactions. For example, 4-(2,4-difluorophenyl)benzoic acid derivatives showed improved antimicrobial activity in SAR studies .

- Prodrug Development : Esterify the carboxylic acid to improve membrane permeability, as seen in tert-butyl ester prodrugs of related compounds .

Q. How can mitochondrial targeting be evaluated for this compound derivatives?

Use fluorescent probes (e.g., MitoTracker Red) in live-cell imaging to assess mitochondrial localization. Functional assays include measuring ATP production (via luminescence), reactive oxygen species (ROS) levels (using H2DCFDA), and membrane potential (JC-1 dye). Mitochonic acid 5, a structurally related compound, demonstrated efficacy in enhancing mitochondrial function in sperm cells, providing a methodological template .

Q. What computational methods are suitable for predicting the binding affinity of this compound to kinase targets like p38 MAP?

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with the ATP-binding pocket. Focus on hydrogen bonding with Lys53 and hydrophobic contacts with Leu104.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and free energy (MM-PBSA/GBSA).

- QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with inhibitory activity data from kinase assays .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activities of fluorophenyl-substituted compounds?

- Source Validation : Cross-check purity (HPLC ≥95%) and stereochemistry (chiral HPLC or X-ray crystallography) .

- Assay Standardization : Replicate assays under controlled conditions (e.g., ATP concentration in kinase assays). For example, p38 MAP kinase inhibition by a difluorophenyl ester prodrug showed variability dependent on cell line (HEK293 vs. RAW264.7) .

- Meta-Analysis : Compare data across studies using tools like Forest plots to identify outliers .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.